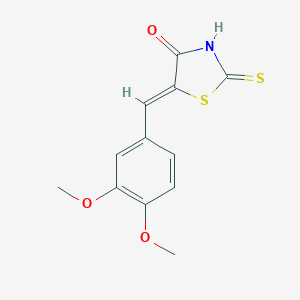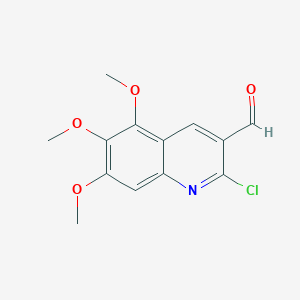
N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide, also known as NMBA, is a chemical compound that has gained significant attention in scientific research due to its potential as a drug intermediate. NMBA is a nitrosamine compound that has been found to possess anti-tumor and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide is not fully understood. However, it has been proposed that this compound exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes involved in these processes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, which is essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been found to inhibit the migration and invasion of cancer cells, which are essential for the metastasis of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential as a drug intermediate. However, this compound has some limitations for lab experiments. It is a nitrosamine compound, which can be toxic and carcinogenic. Therefore, it is important to handle this compound with care and follow proper safety precautions.
Zukünftige Richtungen
There are several future directions for the study of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide. One potential direction is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the study of the mechanism of action of this compound, which could lead to the identification of new targets for drug development. Additionally, the synthesis of novel derivatives of this compound could lead to the development of more potent and selective drugs. Finally, the study of the toxicology and pharmacokinetics of this compound could provide valuable information for the safe and effective use of this compound-based drugs.
Synthesemethoden
The synthesis of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide involves the reaction of 3-nitrobenzoyl chloride with 2-amino-2-methyl-1-propanol in the presence of a base such as triethylamine. The reaction proceeds through an intermediate, which is then hydrolyzed to yield this compound. The yield of this compound can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has been extensively studied for its potential as a drug intermediate. It has been found to possess anti-tumor and anti-inflammatory properties, which make it a promising candidate for the development of new drugs. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
6332-97-4 |
|---|---|
Molekularformel |
C11H14N2O4 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,15)7-12-10(14)8-4-3-5-9(6-8)13(16)17/h3-6,15H,7H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
DZGDQIKUUIVZQD-UHFFFAOYSA-N |
SMILES |
CC(C)(CNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])O |
Kanonische SMILES |
CC(C)(CNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])O |
Andere CAS-Nummern |
6332-97-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B187272.png)



![Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-](/img/structure/B187282.png)
![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B187285.png)







